Pasteurestin A

描述

Significance of Natural Products in Biomedical Discovery

Natural products have historically been a cornerstone of drug discovery, providing a wealth of bioactive compounds that have been developed into life-saving medicines. nih.gov Their inherent chemical diversity, honed through evolution, offers a distinct advantage in interacting with biological targets. researchgate.net These compounds, originating from sources such as plants, fungi, and marine organisms, possess complex and unique chemical structures that are often challenging to replicate through synthetic chemistry alone. nih.govfrontiersin.org This structural complexity gives rise to a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

The development of advanced analytical and computational techniques has further revolutionized natural product research, enabling more efficient isolation, structure elucidation, and prediction of biological activities. researchgate.netnih.gov As a result, natural products continue to be a vital source of lead compounds for the development of new drugs to combat a range of human diseases. frontiersin.orgnih.gov

Overview of Protoilludane Sesquiterpenoids in Natural Product Chemistry

Protoilludane sesquiterpenoids are a class of natural products characterized by a distinctive tricyclic 5/6/4-fused ring system. chemistryviews.orgnih.govunivie.ac.at These compounds are almost exclusively produced by fungi, particularly from the Basidiomycota phylum. nih.govresearchgate.netresearchgate.net The unique and often complex architecture of protoilludanes has made them an attractive target for total synthesis, providing a platform to test and develop new synthetic methodologies. chemistryviews.orgunivie.ac.at

The biological activities of protoilludane sesquiterpenoids are diverse, with many exhibiting antimicrobial, antifungal, and cytotoxic properties. nih.govresearchgate.net This range of bioactivities has positioned them as promising lead structures in the search for new antibiotics and other therapeutic agents. chemistryviews.orgunivie.ac.at The biosynthesis of these compounds typically proceeds from farnesyl pyrophosphate (FPP) through a series of cyclization reactions. univie.ac.atnih.gov

Historical Context of Pasteurestin A Discovery and Initial Characterization

This compound, along with its counterpart Pasteurestin B, was first reported as a novel protoilludane sesquiterpenoid with significant and selective antibacterial activity, particularly of interest in veterinary applications. univie.ac.atvulcanchem.com The initial work on these compounds laid the groundwork for further investigation into their chemical synthesis and biological potential. A key milestone in the study of this compound was its total synthesis, which not only confirmed its proposed structure but also allowed for the assignment of its absolute configuration. organic-chemistry.orgacs.org This synthetic achievement was a significant step forward in understanding the chemistry of this complex natural product. organic-chemistry.org The development of synthetic routes to this compound and B has been a subject of interest in the organic chemistry community, showcasing innovative strategies for the construction of its intricate polycyclic framework. organic-chemistry.orgthieme-connect.comorganic-chemistry.org

Structure

3D Structure

属性

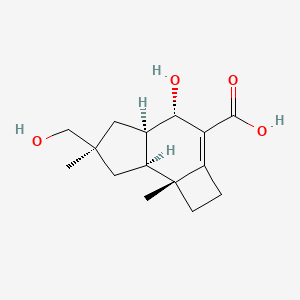

分子式 |

C15H22O4 |

|---|---|

分子量 |

266.33 g/mol |

IUPAC 名称 |

(4S,4aR,6R,7aS,7bR)-4-hydroxy-6-(hydroxymethyl)-6,7b-dimethyl-2,4,4a,5,7,7a-hexahydro-1H-cyclobuta[e]indene-3-carboxylic acid |

InChI |

InChI=1S/C15H22O4/c1-14(7-16)5-8-10(6-14)15(2)4-3-9(15)11(12(8)17)13(18)19/h8,10,12,16-17H,3-7H2,1-2H3,(H,18,19)/t8-,10+,12+,14+,15+/m1/s1 |

InChI 键 |

AOWXDQICAWSECK-DDRGDPGHSA-N |

手性 SMILES |

C[C@]12CCC1=C([C@H]([C@H]3[C@@H]2C[C@@](C3)(C)CO)O)C(=O)O |

规范 SMILES |

CC12CCC1=C(C(C3C2CC(C3)(C)CO)O)C(=O)O |

同义词 |

pasteurestin A |

产品来源 |

United States |

Microbial Origin and Isolation of Pasteurestin a

Isolation from Agrocybe aegerita Fermentation Broths

The primary source for Pasteurestin A is the liquid culture of Agrocybe aegerita. The fungus is cultivated in a nutrient-rich medium, and as it grows, it secretes a diverse array of secondary metabolites, including the pasteurestins, into the fermentation broth. researchgate.nettandfonline.com The process involves the large-scale fermentation of the fungus, followed by the extraction and purification of the desired compounds from the broth.

For instance, in the isolation of related sesquiterpenoids from the closely related species Agrocybe salicacola, a 21-liter culture broth was produced by fermenting the fungus for 25 days. acs.org This large volume is necessary to obtain sufficient quantities of the target compounds for structural analysis and bioactivity studies.

Isolation from Agrocybe aegerita Fermentation Broths

Culture Conditions and Optimization for this compound Production

The production of secondary metabolites like this compound is highly dependent on the culture conditions. While specific optimization data for this compound production is not extensively detailed in the available literature, studies on the submerged cultivation of Agrocybe species for other metabolites provide valuable insights. Key parameters that are typically optimized include the composition of the culture medium, initial pH, temperature, and aeration.

For example, a study on the production of illudin sesquiterpenoids by Agrocybe salicacola utilized a liquid culture medium with the following composition: acs.org

| Component | Concentration |

| Yeast Powder | 0.5% |

| Saccharine | 5% |

| Peptone | 0.15% |

| MgSO₄ | 0.05% |

| KH₂PO₄ | 0.05% |

The cultivation was carried out in a fermentor with controlled conditions: an initial pH of 6.0, a culture temperature of 24°C, an inoculation volume of 10%, and an aeration rate of 1.0 vvm for 25 days. acs.org Another study on Agrocybe cylindracea for exopolysaccharide production found that optimal mycelial biomass was achieved at 25°C with an initial pH of 4.0. nih.gov Such findings suggest that the optimal conditions for this compound production would need to be empirically determined by systematically varying these parameters.

Isolation Techniques and Methodological Advancements

Advanced Spectroscopic Methodologies for Complex Natural Product Elucidation

The initial step in characterizing a novel natural product like this compound involves determining its planar structure—that is, the sequence of atoms and bonds. This is accomplished primarily through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is employed to determine the precise molecular formula of the compound. For instance, in the analysis of related compounds, HR-ESI-MS provides an exact mass measurement, which allows for the calculation of a unique elemental composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon skeleton and the placement of functional groups. A suite of experiments is used to piece the molecular puzzle together:

1D NMR: ¹H NMR spectra reveal the number of distinct proton environments and their immediate electronic surroundings, while ¹³C NMR spectra show the number of unique carbon atoms.

2D NMR: More complex 2D NMR experiments are essential for establishing connectivity.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically on adjacent carbons.

HSQC (Heteronuclear Single Quantum Coherence) correlates protons with the specific carbons they are directly attached to.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for connecting molecular fragments. It reveals long-range correlations between protons and carbons separated by two or three bonds, which helps in assembling the complete carbon framework and positioning quaternary (non-protonated) carbons and functional groups.

The structure elucidation of this compound and its congeners, such as Pasteurestin C, relied on the detailed analysis of these types of spectroscopic data to build the protoilludane core structure. mdpi.comd-nb.infonih.gov

Configurational Assignment Strategies for this compound and Related Protoilludanes

Once the planar structure is known, the next challenge is to determine the stereochemistry—the precise three-dimensional arrangement of the atoms at its chiral centers.

The relative configuration of a molecule's stereocenters is determined by establishing their spatial relationships with one another. For cyclic and conformationally restricted molecules like this compound, this is primarily achieved using Nuclear Overhauser Effect (NOE) spectroscopy.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These 2D NMR experiments detect protons that are close to each other in space, regardless of whether they are connected through bonds. The observation of an NOE or ROE correlation between two protons indicates they are on the same face of the molecule. By systematically analyzing these through-space correlations, a complete picture of the relative stereochemistry can be constructed. The relative configurations of this compound and the closely related Pasteurestin B were successfully assigned using NOESY data. mdpi.com This technique is standard for the protoilludane class, having been used to assign the relative configurations of numerous related compounds, including echinocidins and armellides. mdpi.com For Pasteurestin C, ROESY correlations combined with the analysis of proton-proton coupling constants (³J H,H) were used to define its relative stereochemistry. d-nb.infonih.gov

Determining the absolute configuration involves assigning the actual (R or S) configuration at each stereocenter, which defines the single enantiomer produced by the organism. While methods like X-ray crystallography of a suitable crystal or Electronic Circular Dichroism (ECD) are common for other protoilludanes, the absolute configuration of this compound was unequivocally confirmed through total synthesis. mdpi.com

This strategy involves the following steps:

A stereoselective synthesis of one of the possible enantiomers of the proposed structure is designed and executed, starting from a precursor of known absolute configuration.

The physical and spectroscopic properties of the synthetic compound are then compared to those of the natural product.

For this compound, the total synthesis allowed for a direct comparison of the optical rotation with the natural product. mdpi.com A match in the sign and magnitude of the optical rotation provides definitive proof of the absolute configuration. This synthetic work solidified the complete structural and stereochemical assignment of this compound. mdpi.com

Data Tables

Table 1: ¹H and ¹³C NMR Data for Pasteurestin C (4) in acetone-d₆

Note: The specific NMR data for this compound is not available in readily accessible literature. The following data for the closely related Pasteurestin C, isolated from the same organism, is provided for illustrative purposes to demonstrate the type of data used in structural elucidation. Data sourced from Surup et al., 2019. d-nb.infonih.gov

| Atom # | δC (ppm) | δH (ppm), mult. (J in Hz) |

| 1 | 37.9 | 1.35, m; 1.55, m |

| 2 | 135.5 | 5.48, d (9.8) |

| 3 | 141.2 | - |

| 4 | 48.0 | 1.62, d (13.7); 2.05, d (13.7) |

| 5 | 40.5 | 1.83, m |

| 6 | 34.6 | - |

| 7 | 205.1 | - |

| 8 | 52.3 | 3.12, d (10.2) |

| 9 | 49.3 | 2.87, dd (10.2, 9.8) |

| 10 | 40.9 | 1.48, m; 1.58, m |

| 11 | 41.7 | - |

| 12 | 25.8 | 1.07, s |

| 13 | 25.5 | 1.05, s |

| 14 | 22.8 | 1.77, s |

| 15 | 171.7 | - |

Total Synthesis and Synthetic Methodologies for Pasteurestin a

Strategic Approaches to the Protoilludane Carbon Skeleton

The synthesis of the tricyclic 5/6/4-framework characteristic of protoilludanes like Pasteurestin A presents a considerable synthetic challenge. univie.ac.atresearchgate.net The inherent ring strain of the cyclobutane (B1203170) moiety requires carefully planned synthetic routes. univie.ac.at Early strategies in the broader field of protoilludane synthesis often involved key steps such as [2+2] cycloadditions to form the four-membered ring, followed by ring expansion to construct the cyclohexene (B86901) ring. univie.ac.at

A significant advancement in constructing the protoilludane skeleton for this compound was the application of a cobalt-mediated [2+2+2] cycloaddition. univie.ac.atacs.org This powerful reaction allows for the stereoselective assembly of the strained tricyclic core from an acyclic enediyne precursor in a single step. acs.org This approach proved to be highly efficient in establishing the complex and tightly functionalized polycyclic system of this compound. organic-chemistry.org

Enantioselective Total Synthesis of this compound

The first total synthesis of this compound, accomplished by the Mulzer group, not only successfully produced the natural product but also confirmed its absolute and relative configurations. organic-chemistry.orgunivie.ac.atthieme-connect.de This achievement was pivotal as the initial discovery of Pasteurestins A and B in a patent did not determine their stereochemistry. univie.ac.at

[2+2+2] CpCo(CO)2-mediated Vollhardt Cycloadditions in this compound Synthesis

A cornerstone of the successful total synthesis of this compound is the use of a CpCo(CO)2-mediated Vollhardt [2+2+2] cycloaddition. organic-chemistry.orgunivie.ac.at This reaction efficiently constructs three rings in a single, moderately yielding step by reacting an enediyne precursor. organic-chemistry.org The cobalt catalyst facilitates the cyclotrimerization of alkyne units to form the benzene (B151609) ring within the protoilludane framework. arkat-usa.orguoi.gr The diastereoselectivity of this cycloaddition was a critical factor in the synthesis. scribd.com In the synthesis of the related Pasteurestin B, this cycloaddition was found to be completely diastereoselective. scribd.com The use of copper additives in a subsequent step can be employed to remove the cobalt from the newly formed benzene ring. organic-chemistry.org

Asymmetric Reformatsky-type Condensation Applications

Another key reaction employed in the synthesis of this compound and its analogues is the asymmetric Reformatsky-type condensation. univie.ac.atnih.gov This reaction is used to form β-hydroxy esters, which are valuable precursors in natural product synthesis. semanticscholar.org In the synthesis of Pasteurestin B, a tin-mediated Reformatsky addition was utilized with an unsaturated aldehyde, demonstrating temperature-dependent stereochemical outcomes. organic-chemistry.orgunivie.ac.at At low temperatures, the reaction proceeded with an interesting (S)-hydroxyl stereochemistry, which differed from the typical outcome of aldol (B89426) reactions with the same system. organic-chemistry.org This method offers an alternative to base-induced aldol condensations, as the enolates are generated under neutral conditions. nih.gov

Tertiary Aldol Reactions in Fragment Synthesis

The construction of specific fragments of this compound has also involved the use of tertiary aldol reactions. nih.gov For instance, an α,α-dimethyl-β-hydroxy carbonyl backbone, a structural motif present in the molecule, can be constructed via a tertiary enolate. nih.gov One approach utilized a Reformatsky reaction with a bromoacyl derivative of an Evans' chiral auxiliary. nih.gov An alternative and potentially more efficient route involves a tertiary aldol reaction with an acylated Evans' chiral auxiliary and an aldehyde. nih.gov

Comparative Analysis of Synthetic Routes and Efficiency

The total synthesis of this compound by Mulzer and colleagues stands as a landmark achievement, providing the first access to this natural product and confirming its structure. organic-chemistry.orgacs.org The route, while linear, is notable for its use of powerful and efficient bond-forming reactions like the Vollhardt cycloaddition. organic-chemistry.org

| Metric | Value | Reference |

| Key Reactions | [2+2+2] Vollhardt Cycloaddition, Asymmetric Reformatsky-type Condensation | organic-chemistry.orgunivie.ac.at |

| Number of Steps | Not explicitly detailed in the provided context, but described as a "rather linear route" | organic-chemistry.org |

| Overall Yield | Not explicitly detailed in the provided context |

Biosynthesis of Pasteurestin a and Genetic Insights

Proposed Biosynthetic Pathway of Protoilludane Sesquiterpenoids

The biosynthesis of protoilludane sesquiterpenoids, including Pasteurestin A, follows a well-established pathway that begins with simple building blocks and proceeds through a series of enzymatic transformations to construct the characteristic 5/6/4 fused-ring system. nih.govunivie.ac.at This pathway is a testament to the efficiency and elegance of nature's chemical factories.

Farnesyl Pyrophosphate (FPP) as a Central Precursor

The journey to this compound begins with the universal precursor for all sesquiterpenoids: Farnesyl Pyrophosphate (FPP). nih.govfrontiersin.org FPP is synthesized in the cytoplasm via the mevalonate (B85504) pathway. nih.govunivie.ac.at This pathway starts with the conversion of mevalonic acid into isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). nih.gov

The synthesis of FPP proceeds through the following key steps:

One molecule of DMAPP condenses with a molecule of IPP to form geranyl pyrophosphate (GPP), a C10 compound. frontiersin.org

GPP then reacts with another molecule of IPP to yield the C15 compound, FPP. nih.govfrontiersin.org

FPP stands at a critical metabolic branch point, serving as the direct precursor not only for sesquiterpenoids but also for other important molecules like triterpenoids and sterols. scielo.br The commitment of FPP to the sesquiterpenoid pathway is a crucial regulatory step in the biosynthesis of compounds like this compound.

Sesquiterpene Synthase Catalysis in Initial Cyclization Reactions

The transformation of the linear FPP molecule into the complex, three-dimensional structure of the protoilludane skeleton is orchestrated by a class of enzymes known as sesquiterpene synthases (STSs). asm.orgmdpi.com These enzymes are remarkable catalysts, capable of guiding highly reactive carbocation intermediates through a series of intricate cyclization and rearrangement reactions. asm.orgpnas.org

The proposed cyclization cascade for protoilludanes is as follows:

Initiation: The process begins with the ionization of FPP, where the pyrophosphate group departs, generating a farnesyl cation. researchgate.net

First Cyclization: The farnesyl cation undergoes an initial cyclization to form a humulyl cation. nih.govunivie.ac.at

Second and Third Cyclizations: The humulyl cation then undergoes further cyclizations to generate the protoilludyl cation, which possesses the characteristic 5/6/4 fused-ring system of the protoilludane skeleton. nih.govpnas.org

The specificity of the sesquiterpene synthase is paramount in determining the final product. Even minor changes in the enzyme's active site can lead to the formation of different sesquiterpenoid skeletons. asm.org In the case of protoilludane biosynthesis, the STS must precisely control the folding of the FPP substrate and stabilize the various cationic intermediates to ensure the formation of the correct tricyclic structure. nih.govacs.org

Biosynthetic Gene Cluster Characterization and Analysis

The enzymes responsible for the biosynthesis of secondary metabolites like this compound are typically encoded by genes that are physically clustered together on the chromosome. jmicrobiol.or.krnih.gov This organization, known as a biosynthetic gene cluster (BGC), facilitates the coordinated regulation of the entire pathway. rsc.org The identification and analysis of the this compound BGC are crucial for understanding its biosynthesis at a molecular level and for developing strategies for its enhanced production.

Identification of Putative Genes Involved in Pasteurestin Biosynthesis

The identification of the this compound BGC would involve a combination of genome mining and bioinformatic analyses. jmicrobiol.or.krmdpi.com By searching the genome of the producing organism for genes encoding key enzymes, such as sesquiterpene synthases and cytochrome P450 monooxygenases (which are often responsible for the later tailoring steps in biosynthesis), researchers can pinpoint the putative BGC. researchgate.netfrontiersin.org

A typical protoilludane BGC is expected to contain:

A sesquiterpene synthase gene responsible for the initial cyclization of FPP.

Cytochrome P450 monooxygenase genes that catalyze the oxidation of the protoilludane skeleton.

Genes for other tailoring enzymes , such as dehydrogenases, reductases, and transferases, which further modify the core structure to produce the final product, this compound. researchgate.net

Regulatory genes that control the expression of the other genes in the cluster.

The table below outlines the putative genes and their functions within a hypothetical this compound biosynthetic gene cluster.

| Putative Gene | Proposed Function |

| pasA | Sesquiterpene synthase (catalyzes the cyclization of FPP to the protoilludane skeleton) |

| pasB | Cytochrome P450 monooxygenase (hydroxylates the protoilludane core) |

| pasC | Dehydrogenase (oxidizes a hydroxyl group to a ketone) |

| pasD | Reductase (reduces a double bond) |

| pasE | Transferase (attaches a functional group, e.g., an acetyl group) |

| pasR | Regulatory protein (controls the transcription of the pas gene cluster) |

Genetic Manipulation and Pathway Engineering for Enhanced Production

Once the this compound BGC has been identified and characterized, it becomes possible to use genetic engineering techniques to enhance the production of the compound. pressbooks.pubbritannica.com This can be achieved through several strategies:

Overexpression of rate-limiting enzyme genes: Identifying and overexpressing the gene encoding the rate-limiting step in the pathway can alleviate bottlenecks and boost production. mdpi.com

Heterologous expression: The entire BGC can be transferred to a different, more genetically tractable host organism, such as Escherichia coli or Saccharomyces cerevisiae, which may be better suited for large-scale fermentation. jmicrobiol.or.kr

Metabolic engineering of the host: Modifying the primary metabolism of the producing organism to increase the supply of the precursor, FPP, can also lead to enhanced yields of this compound. scielo.br

These genetic manipulation and pathway engineering approaches hold significant promise for improving the production of this compound, making this valuable compound more accessible for further research and potential applications. nih.govforskningsetikk.no

Biological Activities of Pasteurestin a and Mechanistic Research

Antimicrobial Activity Profile

Pasteurestin A exhibits a targeted spectrum of activity, with particularly strong inhibition observed against specific bacteria responsible for significant diseases in livestock.

Mannheimia haemolytica is a primary causative agent of bovine respiratory disease (BRD), a major economic concern in the cattle industry. researchgate.netfrontiersin.orgunam.mx this compound has demonstrated potent and selective activity against this pathogen. researchgate.net

Initial studies reported that this compound, along with its counterpart Pasteurestin B, showed strong inhibitory effects on two strains of M. haemolytica. researchgate.net Further research confirmed this significant activity, with minimum inhibitory concentrations (MICs) as low as 0.39 µg/mL. tandfonline.com This makes this compound a subject of interest for potential veterinary applications. researchgate.net The selective nature of its action against this particular pathogen is a key characteristic. researchgate.net

**Table 1: Minimum Inhibitory Concentration (MIC) of this compound against *Mannheimia haemolytica***

| Strain | MIC (µg/mL) | Reference |

|---|---|---|

| M. haemolytica (unspecified strains) | 0.39 | tandfonline.com |

| M. haemolytica (two strains) | Strong Activity (exact MIC not specified) | researchgate.net |

Pasteurella multocida is another significant pathogen implicated in bovine respiratory disease and other animal infections. frontiersin.orgunam.mxipb.ac.id this compound has also shown antibacterial activity against some strains of P. multocida. thieme-connect.de While the activity is noted, it is often described in conjunction with its more potent effects on M. haemolytica. researchgate.nettandfonline.com

**Table 2: Antimicrobial Activity of this compound against *Pasteurella multocida***

| Strain | Activity | Reference |

|---|---|---|

| P. multocida (some strains) | Active | thieme-connect.de |

The antimicrobial activity of this compound appears to be relatively narrow-spectrum, primarily targeting the aforementioned veterinary pathogens. researchgate.netreactgroup.org Research into analogs of pasteurestins, such as certain protoilludane sesquiterpenoids, showed no activity against Escherichia coli ATCC 25922, even at concentrations up to 128 µg/mL. researchgate.net This specificity is a notable feature, suggesting a targeted mechanism of action rather than broad-spectrum toxicity.

Activity against Pasteurella multocida

Molecular Mechanisms of Antimicrobial Action

The precise molecular workings by which this compound exerts its antimicrobial effects are still under investigation. However, research into the mechanisms of other antimicrobial compounds provides a framework for understanding its potential modes of action. mdpi.commdpi.com

The specific cellular targets of this compound have not been definitively identified in the reviewed literature. Generally, antimicrobial compounds can disrupt bacterial cells through several primary mechanisms, including:

Inhibition of cell wall synthesis: This involves interfering with the production of peptidoglycan, a critical component of the bacterial cell wall. mdpi.com

Alteration of cell membrane permeability: This can lead to the leakage of essential intracellular components. mdpi.com

Inhibition of protein synthesis: This often involves targeting the bacterial ribosome. frontiersin.org

Inhibition of nucleic acid synthesis: This disrupts the replication of DNA or the transcription of RNA. mdpi.comnih.gov

Given the potent and selective nature of this compound, it is plausible that it interacts with a specific molecular target within M. haemolytica and P. multocida, rather than causing general membrane disruption.

Beyond direct targeting of cellular components, antimicrobial agents can interfere with various physiological processes crucial for bacterial survival and virulence. nih.gov These can include:

Inhibition of metabolic pathways: Disrupting essential metabolic processes can halt bacterial growth. frontiersin.org

Interference with quorum sensing: This communication system allows bacteria to coordinate gene expression and virulence. frontiersin.org

Induction of a stress response: Some compounds can trigger a stringent response in bacteria, which can paradoxically lead to tolerance or persistence. fems-microbiology.org

The bactericidal effect of this compound suggests a mechanism that leads to cell death rather than merely inhibiting growth (bacteriostatic). reactgroup.org The filamentation observed in E. coli when treated with the antimicrobial peptide indolicidin, for instance, was linked to the inhibition of DNA synthesis. nih.gov While this is a different compound, it illustrates how interference with a core physiological process can manifest as a specific antibacterial outcome. Further research is needed to determine if this compound employs a similar or novel mechanism to inhibit its target pathogens.

Investigations into Cellular Targets of this compound

Comparative Biological Activity with Related Protoilludane Natural Products

The protoilludane class of sesquiterpenoids, characterized by a unique 5/6/4-tricyclic ring system, encompasses a wide array of natural products with diverse biological activities. mdpi.comresearchgate.net this compound stands as a significant member of this family, and its biological profile is best understood when compared with its structural relatives. univie.ac.atvulcanchem.com Research has primarily focused on the antimicrobial and cytotoxic properties of these compounds. mdpi.com

The most direct comparison of this compound's activity is with its close analog, Pasteurestin B. Studies investigating their antibacterial properties against veterinary pathogens have revealed differences in potency. Both compounds were tested against Pasteurella multocida and Mannheimia haemolytica, bacteria implicated in bovine respiratory disease. mdpi.comresearchgate.net In these assays, Pasteurestin B consistently demonstrated more potent inhibition than this compound. mdpi.com For instance, against P. multocida, this compound showed a Minimum Inhibitory Concentration (MIC) of 0.89 µg/mL, whereas Pasteurestin B had a lower MIC of 0.78 µg/mL. mdpi.com A similar trend was observed against M. haemolytica, where Pasteurestin B (MIC 0.78 µg/mL) was more active than this compound (MIC 1.56 µg/mL). mdpi.com The total synthesis of both Pasteurestins A and B has confirmed their high and selective activity against pathogenic strains of Pasteurella multocida. univie.ac.at

Table 1: Comparative Antibacterial Activity of Pasteurestins A and B

| Compound | Bacterium | MIC (µg/mL) |

|---|---|---|

| This compound | Pasteurella multocida N791 BBP 0101 | 0.89 mdpi.com |

| Mannheimia haemolytica N811 BBP 0102 | 1.56 mdpi.com | |

| Pasteurestin B | Pasteurella multocida N791 BBP 0101 | 0.78 mdpi.com |

| Mannheimia haemolytica N811 BBP 0102 | 0.78 mdpi.com |

Other protoilludane natural products isolated from various fungal sources also exhibit a range of biological activities, though direct comparative data with this compound is often limited. For example, Sulcatine A and Sulcatine B, isolated from Laurilia sulcate, show moderate antimicrobial activity. mdpi.com Both compounds were active against Escherichia coli with an MIC of 32 µg/mL, and Sulcatine A also showed activity against Mannheimia haemolytica at the same concentration. mdpi.com Furthermore, Sulcatine B has reported antifungal activity against Cladosporium cucumerinum and Candida albicans. mdpi.com

In the broader context of the protoilludane family, cytotoxicity is a frequently evaluated biological endpoint. mdpi.com However, not all members of this class are cytotoxic. For example, Epicoterpenes B, C, and E were found to be non-cytotoxic against a panel of human cancer cell lines (HL-60, A-549, SMMC-7721, MCF-7, SW480) with IC50 values greater than 40 µM. mdpi.com In contrast, other protoilludanes, such as Armillaricin, have demonstrated potent cytotoxicity against various cancer cell lines, including H460, MCF7, HT-29, and CEM, with IC50 values in the low micromolar range (4.6-5.8 µM). mdpi.com Similarly, Agrocybin derivatives, also illudane-type sesquiterpenoids, have shown cytotoxicity against several human cancer cell lines. acs.org

The structural diversity within the protoilludane family contributes to this wide spectrum of biological activity. While this compound's primary reported strength lies in its specific antibacterial action, other related compounds show promise in antifungal and cytotoxic applications. mdpi.comnih.govnih.gov

Table 2: Summary of Biological Activities for Selected Protoilludane Natural Products

| Compound/Class | Primary Activity | Target Organism/Cell Line | Potency/Observation |

|---|---|---|---|

| Sulcatine A & B | Antibacterial | E. coli ATCC25922, M. haemolytica ATCC14003 | Moderate activity (MIC 32 µg/mL) mdpi.com |

| Sulcatine B | Antifungal | C. cucumerinum, C. albicans | Active at 50 µg per disk mdpi.com |

| Armillaricin | Cytotoxic | H460, MCF7, HT-29, CEM cell lines | Potent (IC50 4.6-5.8 µM) mdpi.com |

| Epicoterpenes B, C, E | Cytotoxic | HL-60, A-549, SMMC-7721, MCF-7, SW480 cell lines | Non-cytotoxic (IC50 > 40 µM) mdpi.com |

| Melleolide A | Antimicrobial | B. subtilis, E. coli, C. cucumerinum, C. albicans | Active in bioautographic assays (MIC 0.5-1.0 µg) mdpi.com |

Mechanistic research comparing this compound to other protoilludanes is not extensively detailed in the reviewed literature. However, the potent and selective activity of the pasteurestins suggests a specific mode of action against the targeted bacterial pathogens. univie.ac.atresearchgate.net For many protoilludanes, particularly the illudin subgroup, biological activity is often linked to their ability to act as alkylating agents, a property conferred by strained ring systems like the cyclopropane (B1198618) moiety. It is plausible that the cyclobutane (B1203170) ring in the protoilludane skeleton of this compound plays a crucial role in its biological mechanism, though further investigation is required to elucidate the precise molecular interactions.

Structure Activity Relationship Sar Studies and Derivatization of Pasteurestin a

Design and Synthesis of Pasteurestin A Analogs and Derivatives

The total synthesis of this compound and its stereoisomer, Pasteurestin B, has been a significant achievement, paving the way for the creation of various analogs. thieme-connect.comorganic-chemistry.orgunivie.ac.at One of the key strategies in these syntheses involves a cobalt-mediated [2+2+2] cycloaddition, which efficiently constructs the core polycyclic system of the molecule. organic-chemistry.orgunivie.ac.at This synthetic route has allowed for the introduction of modifications at various positions of the this compound scaffold.

Initial studies in this area focused on varying the substituents on the main ring structure and modifying the side chains. For instance, the synthesis of Pasteurestin B, which differs from this compound in the stereochemistry at a single carbon center, was an early and important step in understanding the spatial requirements for activity. organic-chemistry.orgunivie.ac.at Further derivatization efforts have included the preparation of different ester and ether analogs to probe the importance of the hydroxyl groups for biological function.

A notable approach to creating analogs has been through a Reformatsky reaction employing a bromoacyl derivative of an Evans' chiral auxiliary. nih.gov This method has been utilized in the total synthesis of both Pasteurestins A and B and provides a pathway to introduce diversity in the acyl side chain. nih.gov The flexibility of these synthetic strategies has enabled the generation of a library of this compound derivatives for comprehensive SAR studies. organic-chemistry.org

Impact of Structural Modifications on Biological Potency and Selectivity

Investigations into the biological activities of this compound and its derivatives have provided valuable insights into their SAR. Early studies compared the antimicrobial activity of this compound and Pasteurestin B against key bovine respiratory pathogens.

| Compound | Pasteurella multocida (MIC µg/mL) | Mannheimia haemolytica (MIC µg/mL) |

| This compound | 0.89 | 1.56 |

| Pasteurestin B | 0.78 | 0.78 |

These initial findings indicated that both compounds possess significant antibacterial activity, with Pasteurestin B showing slightly greater or equivalent potency against the tested strains. mdpi.com This suggests that the stereochemistry at the differing center plays a role in the degree of antibacterial efficacy.

Computational Approaches in SAR Prediction and Lead Optimization

Computational modeling has become an indispensable tool in modern drug discovery, and its application to the study of this compound holds significant promise for accelerating the development of new therapeutic agents. nih.gov Quantitative structure-activity relationship (QSAR) modeling, for instance, can be employed to build mathematical models that correlate the structural features of this compound analogs with their observed biological activities. wikipedia.org These models can then be used to predict the potency of virtual compounds before they are synthesized, allowing researchers to prioritize the most promising candidates and reduce the time and cost associated with laboratory experiments.

Molecular docking simulations can provide insights into how this compound and its derivatives interact with their molecular targets. By predicting the binding mode and affinity of these compounds within the active site of a target protein, researchers can understand the key interactions that drive biological activity. This information is invaluable for designing new analogs with improved binding characteristics and, consequently, enhanced potency and selectivity. nih.gov For example, if the target protein of this compound were known, docking studies could reveal which parts of the molecule are most critical for binding and which areas can be modified to improve the interaction.

Furthermore, computational methods can be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of this compound derivatives. These predictions help in the early identification of compounds with poor pharmacokinetic profiles, allowing for their modification or elimination from further consideration. By integrating these in silico tools into the lead optimization process, the development of this compound-based drugs with improved efficacy and drug-like properties can be significantly streamlined.

Research Applications and Future Perspectives for Pasteurestin a

Pasteurestin A as a Lead Structure for Veterinary Antibiotics Development

This compound, a novel protoilludane sesquiterpenoid, has been identified as a promising lead structure for the development of new veterinary antibiotics. univie.ac.at Its potent and selective activity against specific strains of Mannheimia haemolytica, a primary causative agent of bovine respiratory disease, underscores its potential in addressing significant health challenges in livestock. univie.ac.at The unique hydrocyclobutaindane nucleus of the protoilludane family presents a complex and synthetically challenging structure, which also offers opportunities for novel mechanisms of action. researchgate.net

The journey to harnessing this compound's potential began with its disclosure in a patent, which highlighted its antibacterial properties but left its absolute and relative configurations undetermined. univie.ac.at This gap in knowledge prompted researchers to pursue the total synthesis of this compound and its related compound, Pasteurestin B. univie.ac.atresearchgate.net The successful synthesis not only clarified their precise chemical structures but also confirmed their biological profiles, solidifying their status as viable candidates for further antibiotic development. univie.ac.at The development of synthetic routes, such as those employing a [2+2+2] CpCo(CO)2-mediated Vollhardt cycloaddition, provides a foundation for producing analogs and optimizing the compound's properties. univie.ac.at

Potential for Addressing Antimicrobial Resistance Challenges in Veterinary Medicine

Antimicrobial resistance (AMR) is a significant and escalating threat in both human and veterinary medicine, jeopardizing the effective treatment of bacterial infections. europa.eunih.govwoah.org The overuse and misuse of existing antibiotics in livestock farming contribute to the selection and spread of resistant bacteria, which can potentially be transferred to humans. europa.eupurdue.edu This has created an urgent need for new classes of antibiotics with novel mechanisms of action to combat multidrug-resistant pathogens. woah.org

Natural products like this compound offer a valuable source of new chemical scaffolds for antibiotic discovery. scirp.org The selective activity of this compound against key veterinary pathogens such as Mannheimia haemolytica suggests it could provide a targeted therapeutic option, potentially reducing the broad-spectrum antibiotic pressure that drives resistance. univie.ac.atmdpi.com By providing a new line of defense against bovine respiratory disease, antibiotics derived from the this compound scaffold could help to preserve the efficacy of existing drugs and contribute to more responsible antimicrobial stewardship in agriculture. europa.eueuropa.eu The development of such novel agents is a critical component of the "One Health" approach, which recognizes the interconnectedness of human, animal, and environmental health in the fight against AMR. nih.gov

Advanced Research Methodologies for Natural Product Development

The discovery and development of natural products like this compound are increasingly supported by cutting-edge research methodologies that accelerate the process from initial hit to clinical candidate.

High-Throughput Screening of Synthetic Analogs

High-throughput screening (HTS) is a powerful technology that enables the rapid testing of large libraries of chemical compounds for biological activity. genscript.com In the context of this compound, once a viable synthetic route is established, it becomes possible to create a library of synthetic analogs. HTS can then be employed to efficiently screen these analogs for improved potency, a broader spectrum of activity, or better pharmacokinetic properties. nih.govnih.gov This automated process significantly shortens the timeline for identifying optimized lead compounds compared to traditional methods. genscript.com The ability to screen thousands of compounds quickly allows for a more comprehensive exploration of the structure-activity relationships (SAR) of the this compound scaffold. metrionbiosciences.com

Genomic Mining for Novel Biosynthetic Pathways

Genomic mining has revolutionized the discovery of natural products by allowing scientists to identify the biosynthetic gene clusters (BGCs) responsible for their production directly from the DNA of microorganisms. wikipedia.orgescholarship.org This approach bypasses the need to culture the producing organism, which is often a significant bottleneck in natural product discovery. escholarship.org By analyzing the genome of the organism that produces this compound, researchers can identify the specific genes and enzymes involved in its biosynthesis. frontiersin.org

This knowledge of the biosynthetic pathway has several important applications. It can facilitate the engineering of the producing strain to increase the yield of this compound or to produce novel, "unnatural" analogs by modifying the genetic pathway. escholarship.org Furthermore, identifying the BGC for this compound can lead to the discovery of related, yet unknown, natural products by searching for similar gene clusters in other organisms. frontiersin.org This in-silico approach, which leverages bioinformatics tools like antiSMASH, allows for the targeted discovery of new compounds with potentially valuable biological activities. frontiersin.orgelifesciences.org

Broader Implications for Natural Product-Based Drug Discovery

The research into this compound is emblematic of a broader resurgence of interest in natural products as a source for drug discovery, particularly in the face of rising antimicrobial resistance. nih.gov Historically, natural products and their derivatives have been a major source of new medicines. scirp.orgmdpi.com However, challenges related to isolation, characterization, and synthesis led to a decline in their pursuit by the pharmaceutical industry. nih.gov

Today, technological advancements are overcoming these hurdles. nih.gov The story of this compound, from its initial discovery to the elucidation of its structure through total synthesis and the potential for analog creation via HTS and biosynthetic pathway engineering, highlights the modern, multidisciplinary approach to natural product research. univie.ac.atmdpi.commdpi.com This integrated strategy, combining chemistry, biology, and computational science, is revitalizing the field and opening up new avenues for discovering the next generation of therapeutics to address critical unmet medical needs. rsc.org The continued exploration of the vast and largely untapped chemical diversity of the natural world holds immense promise for the future of medicine. mdpi.com

Conclusion

Summary of Key Research Findings on Pasteurestin A

This compound is a protoilludane sesquiterpenoid that was first isolated from the edible mushroom Agrocybe aegerita (also known as Cyclocybe aegerita). nih.gov Its discovery was significant due to its notable biological activity, particularly its antibacterial properties. Research has demonstrated that this compound exhibits significant inhibitory activity against pathogenic bacteria such as Pasteurella multocida and Mannheimia haemolytica, which are responsible for respiratory diseases in cattle. nih.govmdpi.com The minimum inhibitory concentrations (MICs) were reported to be 0.89 µg/mL against P. multocida and 1.56 µg/mL against M. haemolytica. nih.govmdpi.com

The chemical structure of this compound, featuring a distinctive 5/6/4-tricyclic ring system, has been fully elucidated through spectroscopic analysis. nih.gov Furthermore, its absolute configuration has been confirmed through total synthesis, which has also provided a pathway for producing the compound and its analogs for further biological evaluation. nih.govunivie.ac.at The total synthesis of this compound and its stereoisomer, Pasteurestin B, has been a subject of interest in the field of organic chemistry, showcasing various synthetic strategies to construct the complex protoilludane skeleton. univie.ac.atscispace.com These synthetic efforts have not only confirmed the structure of the natural product but have also opened avenues for structure-activity relationship (SAR) studies. researchgate.netnih.gov

Outstanding Research Questions and Future Directions in Protoilludane Chemistry

The field of protoilludane chemistry, encompassing a diverse range of over 180 natural products, continues to be an active area of research, driven by the unique chemical structures and promising biological activities of these compounds. mdpi.commdpi.com Despite significant progress, several key questions and future research directions remain.

Outstanding Research Questions:

Biosynthesis: While the general biosynthetic pathway from farnesyl pyrophosphate is understood, the specific enzymatic transformations and regulatory mechanisms that lead to the vast diversity of protoilludane skeletons are not fully elucidated. mdpi.comunivie.ac.at Understanding the role of specific terpene cyclases and tailoring enzymes could enable the engineered biosynthesis of novel protoilludane derivatives.

Mechanism of Action: For many bioactive protoilludanes, including this compound, the precise molecular targets and mechanisms of action are yet to be fully understood. e-bookshelf.dechimia.ch Identifying these targets is crucial for developing these compounds into potential therapeutic agents.

Structure-Activity Relationships (SAR): Although total synthesis has enabled the creation of some analogs, a systematic exploration of the SAR for various biological activities is still needed. researchgate.netnih.gov Identifying the key structural features responsible for bioactivity will guide the design of more potent and selective compounds.

Ecological Roles: The natural function of protoilludanes in their producing organisms, primarily fungi, is largely unknown. mdpi.com Investigating their ecological roles, such as in defense or signaling, could provide new insights into their biological activities.

Future Directions:

Genome Mining and Heterologous Expression: Advances in genome sequencing and bioinformatics can be leveraged to identify novel protoilludane biosynthetic gene clusters in fungi. chimia.ch Heterologous expression of these gene clusters in model organisms could lead to the discovery of new compounds.

Advanced Synthetic Methodologies: The development of more efficient and stereoselective synthetic routes to the protoilludane core is essential for producing sufficient quantities of these compounds for extensive biological testing and for creating diverse chemical libraries for SAR studies. scispace.comresearchgate.net

Chemical Biology Approaches: The use of chemical probes and other chemical biology tools can help to identify the cellular targets of bioactive protoilludanes and elucidate their mechanisms of action. chimia.ch

Exploration of Untapped Biological Activities: While antimicrobial and cytotoxic activities are the most reported, future research should explore other potential therapeutic applications of protoilludanes, such as antiviral, anti-inflammatory, or neuroprotective effects. researchgate.netmdpi.comnih.gov The structural diversity of this class of natural products suggests a broad range of biological activities waiting to be discovered. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。